molecular formula C6H8ClNO B2405147 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene CAS No. 2361636-58-8

5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene

Cat. No. B2405147
CAS RN: 2361636-58-8
M. Wt: 145.59
InChI Key: JAAFUGMMBXGBOA-UHFFFAOYSA-N
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Description

“5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene” is a type of spirocyclopropane annelated to six- and five-member rings . Spirocyclopropane is a significant structure in many herbal compounds and demonstrates various biological activities .


Synthesis Analysis

The synthesis of such compounds has been reported in various methods. For instance, Magnien and Tom reported a degage cyclization to 7-methyl-5,6-diazaspiro [2.4]hept-6-en-4-one . Wamhoff and Korte reported the synthesis of this compound and other analogs without isolation of intermediate . Another method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide .


Molecular Structure Analysis

The molecular structure of “5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene” can be analyzed using different NMR techniques . The structure of spiro [cyclopropane-1,2′-steroids] has been analyzed using these techniques .


Chemical Reactions Analysis

The chemical reactions of “5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene” involve various processes. For example, the formation of 7-methyl-5,6-diazaspiro [2,4] hept-6-en-4-one from 4- (2-hydroxyethyl)-5-methyl-2,4-dihydro-3 H -pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .

Scientific Research Applications

properties

IUPAC Name

5-(chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c7-3-5-8-6(1-2-6)4-9-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAFUGMMBXGBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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